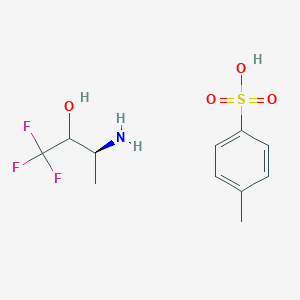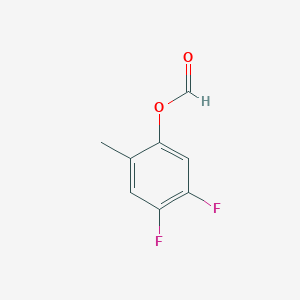
3,4-Difluoro-6-methyl-phenyl formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Its molecular formula is C8H6F2O2, and it has a molecular weight of 172.13 g/mol . The compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further esterified with formic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-6-methyl-phenyl formate typically involves the esterification of 3,4-difluoro-6-methylphenol with formic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the phenol to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
3,4-Difluoro-6-methyl-phenyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl esters with various functional groups.
科学研究应用
3,4-Difluoro-6-methyl-phenyl formate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,4-Difluoro-6-methyl-phenyl formate involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release formic acid and the corresponding phenol, which can then interact with biological targets. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and stability by forming strong hydrogen bonds and electrostatic interactions with target molecules .
相似化合物的比较
Similar Compounds
3,4-Difluoro-phenyl formate: Lacks the methyl group, which can affect its reactivity and binding properties.
6-Methyl-phenyl formate: Lacks the fluorine atoms, which can influence its chemical stability and biological activity.
3,4-Difluoro-6-methyl-benzaldehyde: Contains an aldehyde group instead of an ester, leading to different reactivity and applications.
Uniqueness
3,4-Difluoro-6-methyl-phenyl formate is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring, which can significantly influence its chemical and biological properties.
属性
IUPAC Name |
(4,5-difluoro-2-methylphenyl) formate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-5-2-6(9)7(10)3-8(5)12-4-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKOBBUKYIAYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)
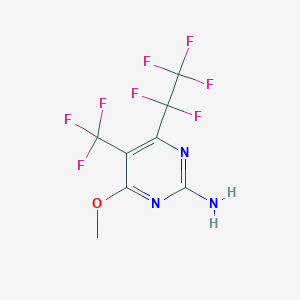
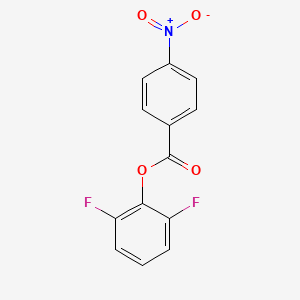
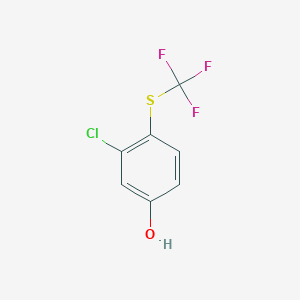
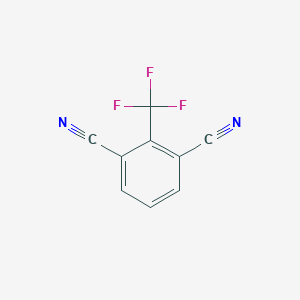
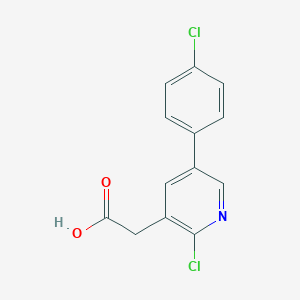
![3-Chloro-2-[5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)-pyridine](/img/structure/B6301984.png)
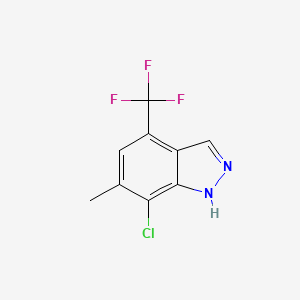
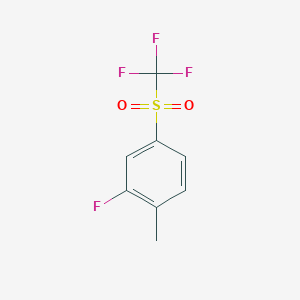
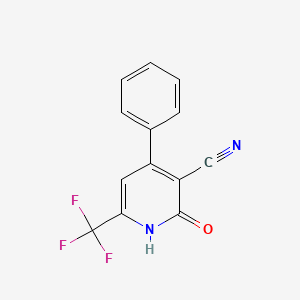
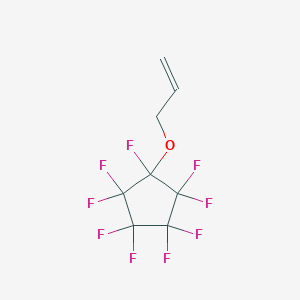
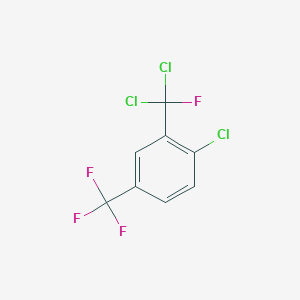
![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)
